X-NeuNAc X-NeuNAc X-NeuNAc, also known as CB1339 and X-Neu5Ac, is a novel substrate for chromogenic assay of neuraminidase activity in bacterial expression systems. X-NeuNAc can be used to facilitate the screening of bacterial colonies or plaques for the detection of either natural or mutant neuraminidase activity. Preliminary kinetic studies indicate that this compound is a good substrate (Km 0.89 x 10(-3) M) for neuraminidase and is quite stable under identical conditions in the absence of enzyme. These results suggest that X-Neu5Ac can be useful to screen for bacterially-encoded enzyme production directly on agar plates.
Brand Name: Vulcanchem
CAS No.: 160369-85-7
VCID: VC0547386
InChI: InChI=1S/C19H22BrClN2O9.Na/c1-7(25)23-15-10(26)4-19(18(29)30,32-17(15)16(28)11(27)6-24)31-12-5-22-9-3-2-8(20)14(21)13(9)12;/h2-3,5,10-11,15-17,22,24,26-28H,4,6H2,1H3,(H,23,25)(H,29,30);/q;+1/p-1/t10-,11+,15+,16+,17+,19+;/m0./s1
SMILES: CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na+]
Molecular Formula: C19H21BrClN2NaO9
Molecular Weight: 559.7258

X-NeuNAc

CAS No.: 160369-85-7

Inhibitors

VCID: VC0547386

Molecular Formula: C19H21BrClN2NaO9

Molecular Weight: 559.7258

Purity: >98% (or refer to the Certificate of Analysis)

X-NeuNAc - 160369-85-7

CAS No. 160369-85-7
Product Name X-NeuNAc
Molecular Formula C19H21BrClN2NaO9
Molecular Weight 559.7258
IUPAC Name sodium;(2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Standard InChI InChI=1S/C19H22BrClN2O9.Na/c1-7(25)23-15-10(26)4-19(18(29)30,32-17(15)16(28)11(27)6-24)31-12-5-22-9-3-2-8(20)14(21)13(9)12;/h2-3,5,10-11,15-17,22,24,26-28H,4,6H2,1H3,(H,23,25)(H,29,30);/q;+1/p-1/t10-,11+,15+,16+,17+,19+;/m0./s1
Standard InChIKey MNWWXEDVLXNFDD-GNZCRVNMSA-M
SMILES CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na+]
Appearance White to off-white solid powder.
Description X-NeuNAc, also known as CB1339 and X-Neu5Ac, is a novel substrate for chromogenic assay of neuraminidase activity in bacterial expression systems. X-NeuNAc can be used to facilitate the screening of bacterial colonies or plaques for the detection of either natural or mutant neuraminidase activity. Preliminary kinetic studies indicate that this compound is a good substrate (Km 0.89 x 10(-3) M) for neuraminidase and is quite stable under identical conditions in the absence of enzyme. These results suggest that X-Neu5Ac can be useful to screen for bacterially-encoded enzyme production directly on agar plates.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms X-Neu5Ac; CB-1339; 160369-85-7; X-NeuNAc.
Reference 1: Minami A, Shimizu H, Meguro Y, Shibata N, Kanazawa H, Ikeda K, Suzuki T. Imaging of sialidase activity in rat brain sections by a highly sensitive fluorescent histochemical method. Neuroimage. 2011 Sep 1;58(1):34-40. doi: 10.1016/j.neuroimage.2011.06.017. Epub 2011 Jun 16. PubMed PMID: 21703353.
2: Kerr CL, Hanna WF, Shaper JH, Wright WW. Lewis X-containing glycans are specific and potent competitive inhibitors of the binding of ZP3 to complementary sites on capacitated, acrosome-intact mouse sperm. Biol Reprod. 2004 Sep;71(3):770-7. Epub 2004 May 5. PubMed PMID: 15128590.
3: Saito M, Hagita H, Ito M, Ando S, Yu RK. Age-dependent reduction in sialidase activity of nuclear membranes from mouse brain. Exp Gerontol. 2002 Jul;37(7):937-41. PubMed PMID: 12086703.
4: Saito M, Hagita H, Iwabuchi Y, Fujii I, Ikeda K, Ito M. Fluorescent cytochemical detection of sialidase activity using 5-bromo-4-chloroindol-3-yl-alpha- D- N-acetylneuraminic acid as the substrate. Histochem Cell Biol. 2002 May;117(5):453-8. Epub 2002 Apr 6. PubMed PMID: 12029493.
5: Horie K, Sakagami M, Kuramochi K, Hanasaki K, Hamana H, Ito T. Enhanced accumulation of sialyl Lewis X-carboxymethylpullulan conjugate in acute inflammatory lesion. Pharm Res. 1999 Feb;16(2):314-20. PubMed PMID: 10100320.
6: Kogan TP, Revelle BM, Tapp S, Scott D, Beck PJ. A single amino acid residue can determine the ligand specificity of E-selectin. J Biol Chem. 1995 Jun 9;270(23):14047-55. PubMed PMID: 7539797.
7: Fujii I, Iwabuchi Y, Teshima T, Shiba T, Kikuchi M. X-Neu5Ac: a novel substrate for chromogenic assay of neuraminidase activity in bacterial expression systems. Bioorg Med Chem. 1993 Aug;1(2):147-9. PubMed PMID: 8081844.
8: Suzuki Y, Toda Y, Tamatani T, Watanabe T, Suzuki T, Nakao T, Murase K, Kiso M, Hasegawa A, Tadano-Aritomi K, et al. Sulfated glycolipids are ligands for a lymphocyte homing receptor, L-selectin (LECAM-1), Binding epitope in sulfated sugar chain. Biochem Biophys Res Commun. 1993 Jan 29;190(2):426-34. PubMed PMID: 7678958.
9: Berg EL, Magnani J, Warnock RA, Robinson MK, Butcher EC. Comparison of L-selectin and E-selectin ligand specificities: the L-selectin can bind the E-selectin ligands sialyl Le(x) and sialyl Le(a). Biochem Biophys Res Commun. 1992 Apr 30;184(2):1048-55. PubMed PMID: 1374233.
PubChem Compound 71307251
Last Modified Nov 11 2021
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